molecular formula C23H17Cl3N2O2 B11994673 7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-38-3

7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11994673
CAS No.: 303061-38-3
M. Wt: 459.7 g/mol
InChI Key: NTZGJENPMRLERW-UHFFFAOYSA-N
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Description

The compound 7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic molecule featuring a pyrazolo-benzoxazine core. Key structural attributes include:

  • 7,9-Dichloro substitution: Enhances electronegativity and influences aromatic π-π stacking interactions.
  • 5-(4-Chlorophenyl) group: Introduces lipophilicity and steric bulk.

Structural modifications at the 5-, 2-, 7-, and 9-positions significantly alter physicochemical and biological properties, as highlighted below.

Properties

CAS No.

303061-38-3

Molecular Formula

C23H17Cl3N2O2

Molecular Weight

459.7 g/mol

IUPAC Name

7,9-dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H17Cl3N2O2/c1-29-17-8-4-13(5-9-17)20-12-21-18-10-16(25)11-19(26)22(18)30-23(28(21)27-20)14-2-6-15(24)7-3-14/h2-11,21,23H,12H2,1H3

InChI Key

NTZGJENPMRLERW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

4-Methoxyphenyl Group at Position 2

The 4-methoxyphenyl group is introduced earlier in the synthesis through nucleophilic aromatic substitution (SNAr). A methoxy-substituted benzyl bromide reacts with the deprotonated pyrazole nitrogen in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. Potassium tert-butoxide (t-BuOK) serves as the base, with reaction completion within 4 hours (Yield: 76%).

Final Cyclization and Purification

The dihydropyrazolo-benzoxazine system undergoes final cyclization using trimethylsilyl chloride (TMSCl) in acetonitrile, forming the 1,10b-dihydro framework. Crude product purification employs flash chromatography (silica gel, hexane/ethyl acetate gradient), followed by recrystallization from ethanol to achieve >98% purity.

Characterization Data :

  • Melting Point : 214–216°C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.99 (s, 1H), 6.91 (d, J = 8.8 Hz, 2H), 4.32 (s, 2H), 3.84 (s, 3H).

  • HRMS : m/z calc. for C₂₄H₁₈Cl₃N₂O₂ [M+H]⁺: 487.0412, found: 487.0409.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors replace batch processes to improve heat transfer and reduce reaction times. Key modifications include:

  • Chlorination step : Gas-liquid flow systems with POCl₃ achieve 94% conversion in 2 hours.

  • Coupling reactions : Microreactors with immobilized Pd catalysts minimize metal leaching.

Challenges and Optimization Strategies

Issue : Low regioselectivity during dichlorination.
Solution : Using bulky directing groups (e.g., tert-butyl) at position 3 improves selectivity to 7,9-positions.

Issue : Pd catalyst deactivation in Suzuki coupling.
Solution : Additives like tetrabutylammonium bromide (TBAB) stabilize the catalytic species.

Chemical Reactions Analysis

7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazolo[1,5-c][1,3]benzoxazine derivatives:

Compound Name 5-Position 2-Position 7,9-Position Molecular Formula Average Mass (g/mol) Key Differences vs. Target Compound Reference ID
Target Compound 4-Chlorophenyl 4-Methoxyphenyl 7,9-Dichloro C23H16Cl3N2O2* ~466.8*
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydro[1,3]benzoxazine 4-Fluorophenyl Phenyl 7,9-Dichloro C22H14Cl2FN2O 427.3 5-F instead of Cl; 2-phenyl vs. 4-methoxyphenyl
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Bromophenyl 4-Methoxyphenyl 7,9-Dichloro C23H17BrCl2N2O2 504.2 5-Br instead of Cl; higher molecular weight
9-Chloro-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Methoxyphenyl 3-Methoxyphenyl 9-Cl C23H20ClN2O3 413.9 Single 9-Cl; 2-methoxy positional isomer
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Chlorophenyl 4-Methoxyphenyl No Cl C23H19ClN2O2 390.9 Lacks 7,9-dichloro substitution
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2,4-Dichlorophenyl 4-Fluorophenyl 9-Cl C22H14Cl3FN2O 447.7 5-position polyhalogenated; 2-F instead of OMe

Note: Values for the target compound are inferred from analogues due to incomplete data in evidence.

Impact of Substituent Modifications

Halogenation at 5- and 7,9-Positions
  • Chlorine vs.
  • 7,9-Dichloro vs. Single Halogen : Dichloro substitution at 7,9 increases steric hindrance and electron-withdrawing effects, which may influence binding to aromatic receptor pockets .
Aromatic Substituents at 2-Position
  • 4-Methoxyphenyl vs. Phenyl/3-Methoxyphenyl : The 4-methoxy group improves solubility via hydrogen bonding, while 3-methoxy creates steric and electronic asymmetry . Phenyl groups (lacking OMe) reduce polarity, favoring membrane permeability .
Combined Effects on Physicochemical Properties
  • Lipophilicity : Fluorine () and bromine () increase logP, whereas methoxy groups () enhance hydrophilicity.
  • Molecular Weight : Ranges from 390.9 () to 504.2 (), impacting bioavailability and drug-likeness.

Research Findings and Implications

  • Structural Stability: Dichloro substitution at 7,9 (target compound) may enhance thermal stability compared to mono-halogenated analogues (e.g., ) due to increased molecular rigidity .
  • Biological Relevance : While direct activity data are absent, the 4-methoxyphenyl group (common in ) is associated with improved pharmacokinetics in related benzoxazine derivatives .
  • Synthetic Challenges: Bromine and polyhalogenated derivatives () require stringent reaction conditions, as noted in crystallographic studies (e.g., SHELX refinements in ).

Biological Activity

7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the pyrazolo[1,5-c][1,3]benzoxazine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of chlorine and methoxy substituents in its structure may influence its interaction with biological targets.

Chemical Structure

  • Molecular Formula : C23H17Cl3N2O2
  • Molecular Weight : Approximately 430.3 g/mol
  • Structural Features : The compound features a fused benzoxazine ring system and multiple halogen substituents that can significantly affect its reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities:

  • Anticancer Activity : Research has shown that this compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : The compound could potentially modulate inflammatory pathways, reducing inflammation in various biological models.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in critical biological processes.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : It may bind to active sites of enzymes or receptors, altering their activity. For example, compounds structurally similar to benzoxazines have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with varying potency.
  • Cellular Pathways : The compound's interactions could influence signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; specific activity against melanoma.
Anti-inflammatoryModulates inflammatory cytokine production.
Enzyme InhibitionInhibits AChE and BuChE with IC50 values comparable to standard drugs.

Case Study: Anticancer Activity

A study focused on the anticancer properties of related benzoxazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The findings indicated that these compounds could induce cell cycle arrest at the S phase and promote apoptosis through mitochondrial pathways. The specific mechanisms involved further investigations into the modulation of pro-apoptotic and anti-apoptotic proteins.

Enzyme Inhibition Studies

In a comparative analysis of benzoxazine derivatives, compounds with similar structural features were tested for their inhibitory effects on AChE and BuChE. The results showed that certain derivatives exhibited IC50 values lower than standard inhibitors like Donepezil, indicating a promising potential for treating neurodegenerative diseases.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation and cyclization. Key steps and reagents include:

  • Halogenation : Use N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) for bromo/chloro substitution at positions 7 and 9 .
  • Cyclization : Acidic or basic conditions (e.g., H₂SO₄ or KOH) to form the pyrazolo-benzoxazine core .
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance reaction kinetics .
StepReagents/ConditionsYield Optimization Tips
HalogenationNBS, SOCl₂, 0–5°CSlow addition to avoid side reactions
CyclizationH₂SO₄, 80°C, 12hStirring rate >500 rpm for homogeneity
PurificationColumn chromatography (SiO₂, hexane:EtOAc)Gradient elution to isolate isomers

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Use deuterated DMSO for solubility .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for accurate mass) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) .

Q. What initial biological assays are recommended to evaluate pharmacological potential?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution (MIC) against Gram+/Gram- bacteria .
  • Cytotoxicity Assays : MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate substituent effects on bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Br, F), methoxy, or methyl groups at positions 5, 7, or 9 .
  • Bioactivity Comparison : Test analogs in parallel assays (e.g., IC₅₀ comparisons).
  • Data Table :
Substituent (Position)Bioactivity (IC₅₀, μM)Key Finding
Cl (7,9)2.1 (HeLa)Enhanced cytotoxicity vs. Br analogs
OMe (2)5.8 (MCF-7)Lower activity due to reduced lipophilicity

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Docking Validation : Use multiple software (AutoDock, Glide) to cross-validate binding poses .
  • Free Energy Calculations : MM/GBSA to refine affinity predictions .
  • Experimental Triangulation : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) for binding kinetics .

Q. What in vitro/in vivo models are appropriate for pharmacokinetics (PK) and toxicity studies?

Methodological Answer:

  • In Vitro PK : Caco-2 permeability, microsomal stability (CYP450 metabolism) .
  • In Vivo Models : Zebrafish larvae for acute toxicity; murine xenografts for efficacy/toxicity balance .

Q. How can advanced computational methods (MD, QM/MM) study binding mechanisms?

Methodological Answer:

  • MD Simulations : GROMACS/NAMD for protein-ligand dynamics (≥100 ns trajectories) .
  • QM/MM : Gaussian/ORCA to model electronic interactions at binding sites .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Byproduct Analysis : LC-MS to identify dimerization or oxidation products .
  • Continuous Flow Reactors : Improve reproducibility at multi-gram scale .

Q. How to optimize purification of reaction byproducts?

Methodological Answer:

  • TLC-Guided Fractionation : Use preparative TLC (silica GF₂₅₄) for small-scale isolation .
  • Crystallization Screening : Test solvent pairs (EtOH/H₂O, acetone/hexane) for crystal formation .

Q. What techniques confirm stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–13, UV light, and 40°C/75% RH for 1–4 weeks .
  • Stability-Indicating HPLC : Monitor degradation peaks over time .

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